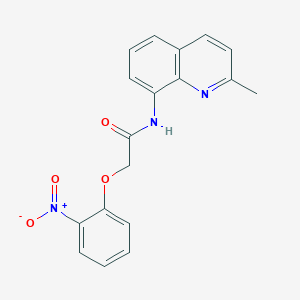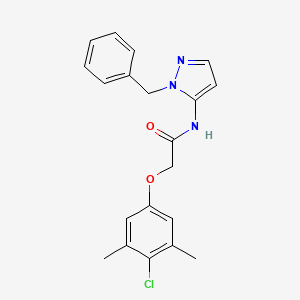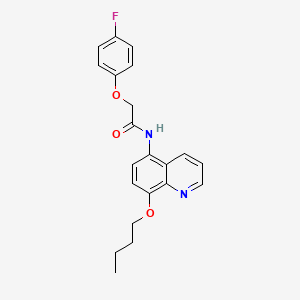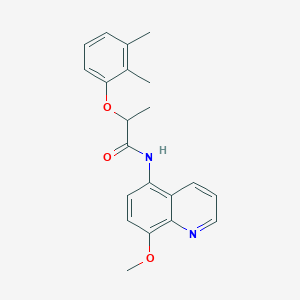
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group linked to a 2-nitrophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:
Formation of 2-methylquinoline: The starting material, 2-methylquinoline, can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration of Phenol: The 2-nitrophenol moiety can be prepared by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 2-methylquinoline with 2-nitrophenoxyacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of alternative solvents, catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: Formation of N-(2-methylquinolin-8-yl)-2-(2-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Oxidation: Formation of N-(2-carboxyquinolin-8-yl)-2-(2-nitrophenoxy)acetamide.
科学研究应用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
相似化合物的比较
Similar Compounds
N-(2-methylquinolin-8-yl)-2-(2-aminophenoxy)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2-carboxyquinolin-8-yl)-2-(2-nitrophenoxy)acetamide: An oxidized form with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both nitro and acetamide functional groups
属性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC 名称 |
N-(2-methylquinolin-8-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H15N3O4/c1-12-9-10-13-5-4-6-14(18(13)19-12)20-17(22)11-25-16-8-3-2-7-15(16)21(23)24/h2-10H,11H2,1H3,(H,20,22) |
InChI 键 |
VVDIXMRYFMZQDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11326315.png)
![4-methyl-7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326318.png)
![6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326320.png)

![N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11326328.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326331.png)


![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11326367.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326375.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326382.png)

![5-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11326395.png)
![7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11326404.png)
